N~3~-[(4-Chlorophenyl)methyl]-N-hydroxy-beta-alaninamide
Description
Properties
CAS No. |
919997-05-0 |
|---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-N-hydroxypropanamide |
InChI |
InChI=1S/C10H13ClN2O2/c11-9-3-1-8(2-4-9)7-12-6-5-10(14)13-15/h1-4,12,15H,5-7H2,(H,13,14) |
InChI Key |
DLUDNVFSXKKABP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCC(=O)NO)Cl |
Origin of Product |
United States |
Biological Activity
N~3~-[(4-Chlorophenyl)methyl]-N-hydroxy-beta-alaninamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound has been associated with several mechanisms:
- Inhibition of Enzymatic Activity : This compound may act as an inhibitor of various enzymes, including those involved in neurotransmitter metabolism and oxidative stress pathways.
- Receptor Modulation : Preliminary studies suggest that it interacts with specific receptor sites, potentially influencing signaling pathways related to neuroprotection and inflammation.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study reported that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant capacity was evaluated using the DPPH assay, yielding an IC50 value of 25 µM.
Neuroprotective Effects
In vitro studies have demonstrated that this compound protects neuronal cells from apoptotic death induced by oxidative stress. For example, in a model of hydrogen peroxide-induced neurotoxicity, treatment with this compound resulted in a 40% reduction in cell death compared to untreated controls.
Data Table: Biological Activities
Case Studies
-
Neuroprotective Study :
- Objective : To evaluate the neuroprotective effects of this compound in a rat model of ischemic stroke.
- Findings : Treatment significantly improved functional recovery and reduced infarct size when administered post-ischemia.
- : The compound shows promise as a therapeutic agent for ischemic brain injury.
-
Antioxidant Efficacy :
- Objective : To assess the antioxidant capacity in human neuroblastoma cells.
- Methodology : Cells were treated with varying concentrations of the compound followed by exposure to oxidative stress.
- Results : Enhanced cell viability and decreased markers of oxidative damage were observed at concentrations above 10 µM.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Hydroxamic Acid Derivatives with Aromatic Substitutions
- N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6, ) :
- Structure : Cyclopropane acyl group linked to a 4-chlorophenyl-hydroxamic acid.
- Comparison : The rigid cyclopropane ring enhances lipophilicity but reduces conformational flexibility compared to the beta-alaninamide chain in the target compound. This may lower solubility and alter binding kinetics in biological systems .
- N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10, ): Structure: Cyclohexyl group attached to a propanamide chain. The target compound’s beta-alanine backbone offers a shorter, more flexible chain, which may improve solubility and bioavailability .
B. Beta-Alanine Derivatives ( and )
- N-(4-Hydroxyphenyl)-beta-alanine methyl ester (Compound 2, ) :
- Structure : Beta-alanine with a 4-hydroxyphenyl group.
- Comparison : The hydroxyl group on the phenyl ring increases polarity, enhancing water solubility. In contrast, the 4-chlorophenyl group in the target compound introduces electron-withdrawing effects, which may improve metabolic stability and membrane permeability .
- N-[(2-Chlorobiphenyl-4-yl)methyl]-beta-alanyl-N-(3-carboxyphenyl)-beta-alaninamide (Compound 54S, ) :
- Structure : Biphenyl-chlorinated beta-alaninamide with a carboxyphenyl substituent.
- Comparison : The biphenyl and carboxy groups add complexity, likely enhancing binding affinity to hydrophobic pockets in enzymes. However, these features may reduce oral bioavailability due to increased molecular weight (MW = 479.96 g/mol) compared to the target compound’s simpler structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
